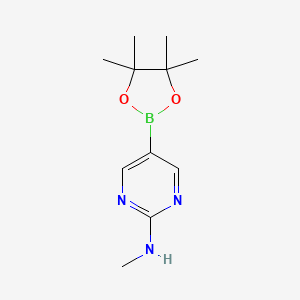
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, a method for preparing 2,5-dimethoxy phenylethylamine, which shares some structural similarities with the compound , involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. For (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, the boiling point is 118 °C/0.8 mmHg, and the density is 1.227 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry : One study discusses the reaction between α-trimethylsilyl-8-methylquinoline and palladium acetate, leading to the formation of organometallic compounds with applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989).
Synthesis of Novel Compounds : A different study reports on the synthesis of [4, 5-Dimethoxy-α-(3, 4-dimethoxyphenyl)- o -tolyl] acetonitrile, showcasing the complexity and versatility of reactions involving dimethoxyphenyl compounds (Fujii, Ueno, & Mitsukuchi, 1971).
Pharmaceutical Chemistry : Another study highlights the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using 2-(2-amino-4,5-dimethoxyphenyl) as intermediates, indicating potential applications in drug development (Phillips & Castle, 1980).
Chemical Analysis : The use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography demonstrates its role in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Antimicrobial and Antioxidant Properties : A study on the synthesis of novel hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and antioxidant evaluation signifies the compound's potential in bioactive material research (Gouhar et al., 2017).
Material Science and Molecular Structure Analysis : Research into the synthesis and structural analysis of antioxidants and antitumor agents like 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one shows its application in material science and molecular structure analysis (Parry et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-5-4-6-13-14(19(20)22)10-16(21-18(11)13)15-9-12(23-2)7-8-17(15)24-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCXIDZQLUKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















